(4-Fluoro-3,5-dimethylphenyl)methanamine chemical properties
(4-Fluoro-3,5-dimethylphenyl)methanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (4-Fluoro-3,5-dimethylphenyl)methanamine
Introduction
(4-Fluoro-3,5-dimethylphenyl)methanamine, also known as 4-fluoro-3,5-dimethylbenzylamine, is a fluorinated aromatic amine that serves as a critical building block in modern chemical synthesis. Its structure, featuring a benzene ring strategically substituted with a fluorine atom, two methyl groups, and a primary aminomethyl group, imparts a unique combination of steric and electronic properties. This makes it a compound of significant interest, particularly in the fields of medicinal chemistry and material science.[1]
The judicious incorporation of fluorine into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to biological targets.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of (4-fluoro-3,5-dimethylphenyl)methanamine, grounded in established scientific principles and methodologies.
Physicochemical and Structural Properties
The unique arrangement of functional groups in (4-fluoro-3,5-dimethylphenyl)methanamine dictates its physical and chemical behavior. The primary amine offers a site for nucleophilic reactions and salt formation, while the fluorinated aromatic ring provides a stable, lipophilic core whose reactivity is modulated by its substituents.
Core Properties Summary
| Property | Value | Source |
| IUPAC Name | (4-Fluoro-3,5-dimethylphenyl)methanamine | N/A |
| Synonyms | 4-Fluoro-3,5-dimethylbenzylamine | N/A |
| CAS Number | 1384429-44-0 | [1] |
| Molecular Formula | C₉H₁₂FN | N/A |
| Molecular Weight | 153.20 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |
Molecular Structure
The structure of the molecule is fundamental to its function in synthesis.
Caption: Chemical structure of (4-Fluoro-3,5-dimethylphenyl)methanamine.
Synthesis and Manufacturing
The synthesis of (4-fluoro-3,5-dimethylphenyl)methanamine typically originates from commercially available precursors. A robust and widely applicable method is the reductive amination of the corresponding aldehyde, 4-fluoro-3,5-dimethylbenzaldehyde. This approach is favored due to its high efficiency and the operational simplicity of forming the C-N bond and reducing the intermediate imine in a single conceptual step.
Workflow: Reductive Amination Synthesis
The transformation from aldehyde to primary amine is a cornerstone of synthetic organic chemistry.
Caption: Synthetic workflow via reductive amination.
Experimental Protocol: Reductive Amination
This protocol provides a self-validating system for synthesizing the title compound with high purity.
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Reaction Setup: To a solution of 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (5.0 eq). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is driven by the equilibrium established in the polar protic solvent.
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Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution.
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Causality Note: NaBH₃CN is chosen as the reducing agent because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus minimizing side reactions and maximizing yield.
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Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
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Workup - Quenching: Slowly add 2M hydrochloric acid (HCl) to the reaction mixture to quench any unreacted reducing agent and hydrolyze imine intermediates.
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Workup - Basification: Adjust the pH of the solution to >10 using a 3M sodium hydroxide (NaOH) solution. This step is critical to deprotonate the amine product, rendering it soluble in organic solvents for extraction.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.
Chemical Reactivity and Derivatization
The reactivity of (4-fluoro-3,5-dimethylphenyl)methanamine is dominated by the primary amine, which acts as a potent nucleophile. This allows for a wide range of derivatization reactions, making it a versatile intermediate for building molecular complexity.
Caption: Key reactivity pathways of the primary amine group.
Protocol: Amide Bond Formation (Acylation)
Acylation is a fundamental transformation used to couple this amine with carboxylic acid derivatives, a common step in the synthesis of active pharmaceutical ingredients (APIs).[1]
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Setup: Dissolve (4-fluoro-3,5-dimethylphenyl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
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Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
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Expertise Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation and prevent side reactions. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
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Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
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Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the amide product.
Applications in Research and Development
The unique substitution pattern of this molecule makes it a valuable scaffold in drug discovery. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve pharmacokinetic properties, while the methyl groups provide steric bulk and lipophilicity.
Role as a Pharmaceutical Building Block
This amine is a key intermediate for synthesizing complex molecules. For instance, related structural motifs are found in compounds designed as selective Retinoic acid receptor-related orphan receptor C (RORc) inverse agonists.[3] RORc is a nuclear receptor that plays a critical role in the production of IL-17, a cytokine implicated in inflammatory diseases like psoriasis.[3] The benzylamine moiety provides a robust anchor point to which other fragments of a drug molecule can be attached, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series.
Analytical and Spectroscopic Characterization
Confirmation of the structure and purity of (4-fluoro-3,5-dimethylphenyl)methanamine is achieved through a combination of standard analytical techniques.
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¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the two aromatic protons (due to molecular symmetry), a singlet for the six protons of the two equivalent methyl groups, a singlet for the two aminomethyl (CH₂) protons, and a broad singlet for the two amine (NH₂) protons.
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¹³C NMR (Carbon NMR): Distinct signals are expected for the aromatic carbons, with the carbon atom bonded to fluorine showing a large one-bond coupling constant (¹JCF). Signals for the methyl and aminomethyl carbons will also be present.
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¹⁹F NMR (Fluorine NMR): A single resonance is expected, providing unambiguous confirmation of the fluorine atom's presence.
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Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 154.1.
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Infrared (IR) Spectroscopy: Characteristic peaks corresponding to N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-F stretching (around 1100-1200 cm⁻¹) would be observed.[1]
Safety, Handling, and Storage
While a specific safety data sheet for this exact compound is not widely available, its structure as an aromatic amine warrants careful handling in accordance with good laboratory practices.
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Hazard Assessment: Aromatic amines can be harmful if swallowed, cause skin irritation, and may lead to serious eye damage.[4] It is prudent to treat this compound with similar precautions.
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Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
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Handling: Avoid inhalation of vapors or mists and prevent contact with skin and eyes.[4] Use spark-proof tools and ensure adequate ventilation.[4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[7]
Conclusion
(4-Fluoro-3,5-dimethylphenyl)methanamine is a highly valuable and versatile chemical intermediate. Its well-defined structure provides a reliable platform for synthetic elaboration, while its fluorine and methyl substituents offer strategic advantages for tuning the properties of target molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its full potential in creating novel and functional chemical entities.
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